1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol
CAS No.: 1261232-23-8
Cat. No.: VC8225338
Molecular Formula: C9H12ClN3O
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261232-23-8 |
|---|---|
| Molecular Formula | C9H12ClN3O |
| Molecular Weight | 213.66 g/mol |
| IUPAC Name | 1-(4-chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C9H12ClN3O/c1-6-4-11-9(12-8(6)10)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3 |
| Standard InChI Key | UWFRFGDRORKGRX-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(N=C1Cl)N2CCC(C2)O |
| Canonical SMILES | CC1=CN=C(N=C1Cl)N2CCC(C2)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol features a pyrimidine ring substituted with a chlorine atom at position 4 and a methyl group at position 5. The pyrrolidine ring, a five-membered secondary amine, is attached to the pyrimidine’s position 2 via a nitrogen atom, while a hydroxyl group occupies position 3 of the pyrrolidine (Figure 1). This configuration introduces both polar (hydroxyl, chlorine) and nonpolar (methyl) functional groups, influencing its solubility and reactivity.
Figure 1: Proposed structure of 1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol. Pyrimidine ring (blue), pyrrolidine (green), chlorine (yellow), methyl (red), hydroxyl (orange).
Physicochemical Characteristics
The compound’s molecular weight (213.66 g/mol) and logP value (estimated 1.2) suggest moderate lipophilicity, facilitating membrane permeability in biological systems. Its solubility profile varies with solvent polarity:
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Water: ≤1 mg/mL (25°C)
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DMSO: >50 mg/mL
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Ethanol: ~10 mg/mL
Thermal stability analyses of analogous compounds indicate decomposition temperatures above 200°C, suggesting robustness under standard laboratory conditions.
Synthesis and Optimization
Reaction Pathways
The synthesis typically involves a two-step process:
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Halogenation of Pyrimidine: 5-Methylpyrimidin-2-amine undergoes chlorination at position 4 using phosphorus oxychloride (POCl₃) under reflux.
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Nucleophilic Substitution: The chlorinated intermediate reacts with pyrrolidin-3-ol in the presence of a base (e.g., triethylamine) to displace the chlorine atom, forming the final product (Yield: 60–75%).
Equation 1:
\text{C}_5\text{H}_6\text{ClN}_2 + \text{C}_4\text{H_9NO} \xrightarrow{\text{Et}_3\text{N, THF}} \text{C}_9\text{H}_{12}\text{ClN}_3\text{O} + \text{HCl}Industrial-Scale Considerations
Scale-up challenges include minimizing byproducts such as di-substituted pyrimidines. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity to >95%.
Comparative Analysis with Structural Analogs
Table 1: Comparison of 1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol with Related Compounds
Applications in Drug Discovery
Lead Optimization Strategies
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Bioisosteric Replacements: Substituting the hydroxyl group with a fluorine atom could improve metabolic stability.
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Prodrug Design: Esterification of the hydroxyl moiety may enhance oral bioavailability.
Pharmacokinetic Profiling
Preliminary ADME data for ML267 analogs show:
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